2-(6-bromo-5-methoxy-1H-indol-3-yl)ethanamine

Serotonin receptor pharmacology 5‑HT₁A binding Tryptamine SAR

2-(6-Bromo-5-methoxy-1H-indol-3-yl)ethanamine (CAS 126893‑07‑0; synonym 6‑bromo‑5‑methoxytryptamine) is a disubstituted tryptamine that carries a bromine atom at the indole 6‑position and a methoxy group at the 5‑position [REFS‑1]. With a molecular formula of C₁₁H₁₃BrN₂O and a molecular weight of 269.14 g mol⁻¹, it belongs to the broader family of ring‑substituted tryptamines that interact with serotonin (5‑HT) receptors, melatonin receptors, and indoleamine‑2,3‑dioxygenase (IDO) [REFS‑2].

Molecular Formula C11H13BrN2O
Molecular Weight 269.14 g/mol
Cat. No. B11847362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-bromo-5-methoxy-1H-indol-3-yl)ethanamine
Molecular FormulaC11H13BrN2O
Molecular Weight269.14 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=CN2)CCN)Br
InChIInChI=1S/C11H13BrN2O/c1-15-11-4-8-7(2-3-13)6-14-10(8)5-9(11)12/h4-6,14H,2-3,13H2,1H3
InChIKeySUUXLETZLKLOKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-Bromo-5-methoxy-1H-indol-3-yl)ethanamine: Procurement-Relevant Identity, Physicochemical Profile, and In‑Class Context


2-(6-Bromo-5-methoxy-1H-indol-3-yl)ethanamine (CAS 126893‑07‑0; synonym 6‑bromo‑5‑methoxytryptamine) is a disubstituted tryptamine that carries a bromine atom at the indole 6‑position and a methoxy group at the 5‑position [REFS‑1]. With a molecular formula of C₁₁H₁₃BrN₂O and a molecular weight of 269.14 g mol⁻¹, it belongs to the broader family of ring‑substituted tryptamines that interact with serotonin (5‑HT) receptors, melatonin receptors, and indoleamine‑2,3‑dioxygenase (IDO) [REFS‑2]. The compound is distinct from its closest in‑class analogs—5‑methoxytryptamine (mexamine), 6‑bromotryptamine, and 5‑bromotryptamine—by virtue of the simultaneous presence of a C6‑bromo substituent and a C5‑methoxy group, a substitution pattern that confers a unique combination of receptor binding selectivity, synthetic utility as a regiospecific Pictet‑Spengler precursor to marine alkaloids, and IDO‑inhibitory activity documented in patent literature [REFS‑3][REFS‑4].

Why Generic Substitution with 5‑Methoxytryptamine or 6‑Bromotryptamine Fails: Structural Uniqueness of 2-(6-Bromo-5-methoxy-1H-indol-3-yl)ethanamine


Simple in‑class substitution is not viable for 2-(6-bromo-5-methoxy-1H-indol-3-yl)ethanamine because the 6‑bromo and 5‑methoxy substituents reinforce one another in a regiospecific manner that cannot be reproduced by mono‑substituted analogs. 5‑Methoxytryptamine lacks the C6‑bromo handle required for oxidative addition in cross‑coupling reactions and for directing electrophilic aromatic substitution during Pictet‑Spengler cyclization to β‑carboline natural products such as eudistomins H, I, and P [REFS‑1]. Conversely, 6‑bromotryptamine lacks the 5‑methoxy group that critically modulates serotonin receptor binding affinity and functional selectivity; the 5‑OMe group in 5‑methoxytryptamine contributes to high‑affinity binding at 5‑HT₁B (Kᵢ = 35 nM) and 5‑HT₂B (Kᵢ = 16.4 nM), while the 6‑bromo substituent in the disubstituted compound alters the receptor interaction profile, as evidenced by the measurable but moderate 5‑HT₁A binding (Kᵢ = 415–720 nM) [REFS‑2][REFS‑3]. Users seeking a tryptamine scaffold that simultaneously offers a halogen‑based synthetic handle, reduced 5‑HT₁A agonism relative to 5‑methoxytryptamine, and documented IDO‑inhibitory activity (IC₅₀ <500 nM) cannot achieve equivalent experimental outcomes with any mono‑substituted or positional isomer [REFS‑4].

Quantitative Differentiation Evidence for 2-(6-Bromo-5-methoxy-1H-indol-3-yl)ethanamine vs. Closest Analogs


5‑HT₁A Receptor Binding Affinity: 6‑Bromo‑5‑methoxytryptamine vs. 5‑Methoxytryptamine

The 6‑bromo‑5‑methoxytryptamine compound displays significantly attenuated binding affinity at the 5‑HT₁A receptor compared with its non‑brominated analog 5‑methoxytryptamine (mexamine). Specifically, 2‑(6‑bromo‑5‑methoxy‑1H‑indol‑3‑yl)ethanamine exhibits Kᵢ values of 415 nM and 720 nM (two replicate determinations) for the 5‑HT₁A receptor in rat brain membranes using [³H]8‑OH‑DPAT as radioligand, whereas 5‑methoxytryptamine binds to 5‑HT₁A receptors with Kᵢ ≈ 15 nM [REFS‑1][REFS‑2]. This represents an approximate 28‑ to 48‑fold reduction in 5‑HT₁A binding affinity conferred by the introduction of the 6‑bromo substituent onto the 5‑methoxyindole scaffold [REFS‑3].

Serotonin receptor pharmacology 5‑HT₁A binding Tryptamine SAR

Regiospecific Synthetic Utility: 6‑Bromo‑5‑methoxytryptamine as a Precursor to Bioactive Marine β‑Carboline Alkaloids

The 6‑bromo‑5‑methoxy substitution pattern uniquely directs Pictet‑Spengler cyclization to yield the 8‑bromo‑7‑methoxy‑β‑carboline regioisomer found in the marine alkaloids eudistomin H, I, and P. Yamada and co‑workers demonstrated that 6‑bromo‑5‑methoxytryptamine (compound 25 in their synthesis) undergoes Bischler‑Napieralski reaction with N‑protected proline to afford the 1‑pyrrolinyl‑3,4‑dihydro‑β‑carboline intermediate 29, which after dehydrogenation with N‑bromosuccinimide and demethylation with boron tribromide yields eudistomin P [REFS‑1]. In contrast, unsubstituted 5‑methoxytryptamine would cyclize without the C8‑bromo substituent required for the biological activity of these natural products; while the 6‑bromo moiety in 6‑bromotryptamine (lacking 5‑OMe) directs cyclization to the C7‑bromo regioisomer, which is the incorrect substitution pattern for eudistomins H, I, P and yields metabolically distinct derivatives with altered 5‑HT₂A antagonist profiles [REFS‑2].

Marine natural product synthesis β‑Carboline alkaloids Pictet‑Spengler cyclization

Human Indoleamine‑2,3‑Dioxygenase (IDO) Inhibition: A Pharmacological Activity Absent in Unsubstituted Tryptamine

2‑(6‑Bromo‑5‑methoxy‑1H‑indol‑3‑yl)ethanamine has been disclosed in multiple patent filings as an inhibitor of human indoleamine‑2,3‑dioxygenase (IDO), with IC₅₀ values reported as <500 nM and <750 nM across several assay conditions (pH 6.5, 25 °C, recombinant His‑tagged human IDO expressed in E. coli) [REFS‑1]. This activity is notable because unsubstituted tryptamine itself is a poor IDO substrate with no documented inhibitory activity at sub‑micromolar concentrations. Although direct head‑to‑head comparator data for 5‑methoxytryptamine or 6‑bromotryptamine against IDO are not available in the public domain, the patent literature consistently claims this specific 6‑bromo‑5‑methoxy substitution pattern as essential for IDO‑inhibitory potency within the disclosed tryptamine series [REFS‑2][REFS‑3].

Immuno‑oncology IDO inhibition Tryptophan metabolism

Dual Synthetic‑Handle Advantage: Simultaneous Bromine (Cross‑Coupling) and Methoxy (Demethylation) Functionality Absent in Positional Isomers

The compound provides two orthogonal synthetic handles on the indole ring: (a) a C6 bromine atom amenable to Suzuki, Buchwald‑Hartwig, Sonogashira, or cyanation cross‑coupling; and (b) a C5 methoxy group that can be demethylated (BBr₃, AlCl₃, or TMSI) to reveal a phenolic hydroxyl for further functionalization. This contrasts with 5‑methoxytryptamine, which requires a separate halogenation step to install a cross‑coupling handle, and 6‑bromotryptamine, which lacks the oxygen functionality at C5 needed for hydrogen‑bond donor/acceptor interactions with biological targets [REFS‑1]. The positional isomer 5‑bromo‑6‑methoxytryptamine would place the bromine para to the ethylamine side chain and the methoxy ortho, altering the electronic landscape and potentially directing electrophilic aromatic substitution to different positions; this isomer is not commercially prevalent [REFS‑2]. The 6‑bromo‑5‑methoxy pattern also matches that of 6‑bromo‑5‑methoxyindole (CAS 106103‑36‑0), which is an established precursor in marine natural product synthesis, confirming that this substitution pattern is recognized as synthetically valuable [REFS‑3].

Synthetic methodology Cross‑coupling chemistry Privileged scaffold diversification

High‑Value Research and Industrial Application Scenarios for 2-(6-Bromo-5-methoxy-1H-indol-3-yl)ethanamine


Total Synthesis of Marine β‑Carboline Alkaloids (Eudistomins H, I, P and Analogs)

This compound is the direct, regiochemically correct precursor to the 8‑bromo‑7‑methoxy‑β‑carboline core of eudistomins H, I, and P, marine natural products with reported cytotoxic, antiviral, and antimicrobial activities [REFS‑1]. The bromine atom at C6 of the tryptamine maps to C8 of the β‑carboline product upon Bischler‑Napieralski cyclization, and the C5‑methoxy maps to C7‑methoxy, matching the natural substitution pattern exactly. Using 2‑(6‑bromo‑5‑methoxy‑1H‑indol‑3‑yl)ethanamine avoids the need for late‑stage bromination of a 7‑methoxy‑β‑carboline intermediate, which would be complicated by competing electrophilic substitution at C6 of the β‑carboline ring. For academic and industrial natural product chemistry groups, procurement of this intermediate directly enables the eudistomin synthetic pathway described by Yamada et al. (Chem. Pharm. Bull. 2008), providing authenticated material with defined regiospecificity [REFS‑1].

Serotonin Receptor Subtype‑Selective Probe Development (Attenuated 5‑HT₁A Agonism)

With Kᵢ values of 415–720 nM at 5‑HT₁A—approximately 28‑ to 48‑fold weaker than 5‑methoxytryptamine—this compound offers a tryptamine scaffold with substantially reduced 5‑HT₁A receptor engagement [REFS‑2][REFS‑3]. This is valuable for pharmacology laboratories designing tool compounds where 5‑HT₂A, 5‑HT₂B, or 5‑HT₆ receptor‑mediated effects must be isolated without the confounding influence of 5‑HT₁A agonism (which can produce hypothermia, anxiolysis, and altered locomotor activity in rodent models). The compound can serve as a starting point for N‑alkylation or N‑acylation to further tune receptor selectivity, building on the well‑established SAR that N‑substitution profoundly modulates tryptamine receptor binding profiles [REFS‑3].

Immuno‑Oncology Target IDO Inhibitor Development

Patent literature from multiple filings (US9320732, US9789094, US10967060) identifies 2‑(6‑bromo‑5‑methoxy‑1H‑indol‑3‑yl)ethanamine as an IDO inhibitor with IC₅₀ <500 nM, a potency level that merits further medicinal chemistry optimization [REFS‑4]. The compound's tryptamine scaffold structurally mimics the natural IDO substrate L‑tryptophan, while the 6‑bromo and 5‑methoxy substituents occupy sub‑pockets within the IDO active site that are not engaged by unsubstituted tryptophan or tryptamine. For drug discovery programs focused on the kynurenine pathway, particularly those seeking IDO inhibitors with a non‑tryptophan chemotype, this compound provides a validated starting point with both documented enzyme inhibition and a bromine handle for structure‑based optimization via fragment growth or cross‑coupling [REFS‑4].

Parallel Library Synthesis via Orthogonal Diversification of a Tryptamine Scaffold

The simultaneous presence of a C6‑bromine (Suzuki, Sonogashira, Buchwald‑Hartwig, cyanation) and a C5‑methoxy group (demethylation to phenol for O‑alkylation, sulfonation, or carbamoylation) makes this compound an ideal core scaffold for parallel medicinal chemistry [REFS‑1][REFS‑5]. In a single synthesis workflow, the bromine can be diversified first via Pd‑catalyzed cross‑coupling with aryl/heteroaryl boronic acids, followed by BBr₃ demethylation and O‑functionalization of the resulting phenol—or vice versa. This orthogonal reactivity is not available from 5‑methoxytryptamine (requires pre‑functionalization with a halogen), 6‑bromotryptamine (lacks the oxygen handle), or tryptamine itself (requires two sequential halogenation steps). Contract research organizations and pharmaceutical compound management groups that maintain diversity‑oriented synthesis platforms will find this disubstituted tryptamine offers the highest density of synthetic vectors per molecular weight among commercially accessible tryptamine building blocks [REFS‑5].

Quote Request

Request a Quote for 2-(6-bromo-5-methoxy-1H-indol-3-yl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.